2-Methyl-5-(piperidin-3-yl)pyridine
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Overview
Description
2-Methyl-5-(piperidin-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-3-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a pyridine derivative and a suitable diene can be employed . The reaction conditions often include the use of catalysts such as trifluoroacetic acid and quinoline organocatalysts to achieve high yields and enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
2-Methyl-5-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis and drug design.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
2-Methyl-5-(piperidin-3-yl)pyridine is unique due to its combined pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-5-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-11(8-13-9)10-3-2-6-12-7-10/h4-5,8,10,12H,2-3,6-7H2,1H3 |
InChI Key |
YZHJTCRCBYQDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
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